molecular formula C15H14F3N3 B12846153 4-Dimethylamino-4'-trifluoromethylazobenzene CAS No. 405-82-3

4-Dimethylamino-4'-trifluoromethylazobenzene

Cat. No.: B12846153
CAS No.: 405-82-3
M. Wt: 293.29 g/mol
InChI Key: HUUYCTQBVFYZFN-UHFFFAOYSA-N
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Description

4-Dimethylamino-4’-trifluoromethylazobenzene is an organic compound with the molecular formula C15H14F3N3. It is a member of the azobenzene family, characterized by the presence of a diazo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-4’-trifluoromethylazobenzene typically involves the diazotization of 4-trifluoromethylaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-4’-trifluoromethylazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Dimethylamino-4’-trifluoromethylazobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of protein-ligand interactions due to its ability to undergo photoisomerization.

    Medicine: Investigated for its potential use in photodynamic therapy.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-4’-trifluoromethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, including molecular switches and sensors. The molecular targets and pathways involved in its action are primarily related to its interaction with light and subsequent changes in its molecular structure .

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylaminoazobenzene
  • 4-Trifluoromethylazobenzene
  • 4-Aminoazobenzene

Uniqueness

4-Dimethylamino-4’-trifluoromethylazobenzene is unique due to the presence of both dimethylamino and trifluoromethyl groups. These functional groups impart distinct electronic and steric properties, making it more versatile in various applications compared to its analogs .

Properties

CAS No.

405-82-3

Molecular Formula

C15H14F3N3

Molecular Weight

293.29 g/mol

IUPAC Name

N,N-dimethyl-4-[[4-(trifluoromethyl)phenyl]diazenyl]aniline

InChI

InChI=1S/C15H14F3N3/c1-21(2)14-9-7-13(8-10-14)20-19-12-5-3-11(4-6-12)15(16,17)18/h3-10H,1-2H3

InChI Key

HUUYCTQBVFYZFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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